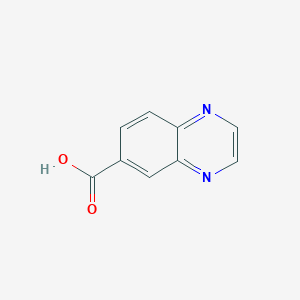

Quinoxaline-6-carboxylic acid

概要

説明

Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Quinoxaline-6-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with α-keto carboxylic acids . Another method includes the use of zinc triflate as a catalyst, where diamine and dicarbonyl compounds react in the presence of acetonitrile at room temperature . Additionally, imines and azides can be used to synthesize quinoxalines, with sodium azide and (diacetoxyiodo)benzene as reagents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free ionic liquid-mediated reactions and ultrasound irradiation, has been explored to minimize environmental impact .

化学反応の分析

Types of Reactions: Quinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and (diacetoxyiodo)benzene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while reduction can produce this compound derivatives with various functional groups .

科学的研究の応用

Anticancer Activity

Quinoxaline derivatives, including QCA, have been extensively studied for their anticancer properties. Recent research indicates that several N-substituted derivatives of quinoxaline-6-carboxylic acid exhibit potent antiproliferative activity against various cancer cell lines. For instance, one study identified a derivative that showed an IC50 value of 0.126 μM against HeLa cells, indicating strong potential as an antitumor agent . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and survival .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 13d | HeLa | 0.126 | Inhibits tubulin polymerization |

| 13d | SMMC-7721 | 0.071 | Induces apoptosis |

| 13d | K562 | 0.164 | Arrests cell cycle at G2/M phase |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the aromatic rings enhances the anticancer activity of quinoxaline derivatives. Compounds with specific substitutions at the first, second, and third positions of the quinoxaline nucleus show improved biological activity .

Antiviral Applications

Recent investigations have also highlighted the antiviral potential of quinoxaline derivatives against respiratory pathogens. These compounds exhibit promising activity that warrants further exploration for developing antiviral medications . The structure-activity relationship in this context suggests that modifications to the quinoxaline framework can enhance antiviral efficacy.

Other Biological Activities

Beyond anticancer and antiviral properties, quinoxaline derivatives have shown potential in various other therapeutic areas:

- Anticonvulsant : Some derivatives demonstrate efficacy in seizure models.

- Anti-inflammatory : Certain compounds exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory conditions.

- Antimicrobial : Quinoxaline derivatives have been tested against a range of bacteria and fungi, showing significant antimicrobial activity .

Synthesis and Material Science

This compound serves as a critical building block in synthesizing more complex molecules with diverse functionalities. Its compatibility with various functional groups allows chemists to explore numerous synthetic pathways to create new materials with tailored properties .

Table 2: Synthetic Routes for Quinoxaline Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrothermal synthesis | 230 °C, 10 min | 79 |

| Aqueous acid-base titration | Varies | Up to 86 |

| High-temperature synthesis | Varies | Varies |

作用機序

The mechanism of action of quinoxaline-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, quinoxaline derivatives can cause DNA damage, leading to their use as antibacterial and anticancer agents . The compound’s ability to generate reactive oxygen species (ROS) and its role in cellular deoxygenation and metal chelation contribute to its biological activity .

類似化合物との比較

- Quinoline

- Quinazoline

- Cinnoline

- Phthalazine

生物活性

Quinoxaline-6-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its antibacterial, anticancer, antiviral, and other therapeutic effects.

Overview of this compound

This compound is a member of the quinoxaline family, which consists of a fused benzene and pyrazine ring. This structural framework contributes to its varied biological activities. The compound has been synthesized in various forms, leading to derivatives that exhibit enhanced efficacy against multiple diseases.

1. Antibacterial Activity

Quinoxaline derivatives, including this compound and its analogs, have shown promising antibacterial properties. Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria:

| Compound Type | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinoxaline-6-carboxamide derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Ranges from 4 to 32 µg/mL |

| Quinoxaline derivatives | Mycobacterium tuberculosis | Inhibition rates of 99-100% at specific concentrations |

Studies have demonstrated that modifications in the quinoxaline structure can lead to significant increases in antibacterial potency, particularly through the introduction of various functional groups .

2. Anticancer Activity

The anticancer potential of this compound has been extensively studied. For instance, novel derivatives have been synthesized and evaluated against several cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 13d (N-substituted derivative) | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

These findings indicate that quinoxaline derivatives can induce apoptosis and inhibit tubulin polymerization, suggesting their potential as chemotherapeutic agents targeting microtubule dynamics .

3. Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. Specific compounds have shown activity against viruses such as Herpes simplex and Coxsackievirus B5:

| Compound | Virus Type | EC50 (µM) | Effectiveness |

|---|---|---|---|

| Compound 1 | Herpes simplex virus | 20 µg/mL | 25% plaque reduction |

| Compound 11 | Coxsackievirus B5 | 0.09 µM | High activity with low cytotoxicity |

The mechanism of action often involves interference with viral entry or replication processes, highlighting the therapeutic potential of these compounds in antiviral drug development .

4. Other Biological Activities

This compound exhibits a range of additional biological activities:

- Anticonvulsant : Some derivatives have shown efficacy in reducing seizure activity.

- Anti-inflammatory : Compounds display potential in mitigating inflammatory responses.

- Antidiabetic : Certain modifications have been linked to improved glucose metabolism.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is significantly influenced by their structural features:

- Functional Groups : The presence of electron-donating or withdrawing groups can enhance or reduce activity.

- Linkers : The type and position of linkers (e.g., NH or O linkers) play a crucial role in determining biological efficacy.

For example, the presence of a benzoxazole moiety at specific positions has been associated with increased anticancer activity .

特性

IUPAC Name |

quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQDBVXRYDEWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350155 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6925-00-4 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What are the structural characteristics of quinoxaline-6-carboxylic acid derivatives and their applications in polymer synthesis?

A1: this compound derivatives typically possess a quinoxaline ring system with a carboxylic acid group at the 6th position, often functionalized with various substituents. These compounds serve as valuable building blocks for synthesizing high-performance polymers. For instance, 2,3-bis(4-aminophenyl)this compound (compound 5) and 2,3-bis[4-(4-aminophenoxy)phenyl]this compound (compound 9) act as AB2 monomers in hyperbranched aromatic polyamide synthesis via the Yamazaki reaction [].

Q2: How do the structural variations within this compound-based polymers influence their properties and potential applications?

A2: Structural modifications significantly impact the properties of the resulting polymers. For example, incorporating a p-phenyloxy spacer between the quinoxaline and p-aminophenyl segments in compound 9, compared to compound 5, leads to significant differences in the solubility and reactivity of the derived hyperbranched polyamides []. Specifically, the polyamide derived from compound 9 (designated as III) shows limited solubility in polar aprotic solvents compared to the polyamide derived from compound 5 (designated as II), which readily dissolves in these solvents [].

Q3: What are the analytical techniques used to characterize and monitor the polymerization reactions involving this compound derivatives?

A3: Researchers employ various techniques to study the polymerization of this compound derivatives. Fourier transform infrared (FT-IR) spectroscopy is critical for monitoring the polymerization progress and confirming the formation of desired functional groups [, ]. Gel-permeation chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, offering crucial information about the polymerization process []. These methods help researchers optimize reaction conditions for desired polymer properties and molecular weights.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。